3-Oxoadipate

Descripción

Structure

3D Structure

Propiedades

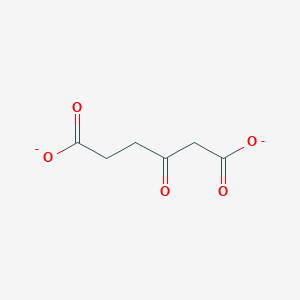

Fórmula molecular |

C6H6O5-2 |

|---|---|

Peso molecular |

158.11 g/mol |

Nombre IUPAC |

3-oxohexanedioate |

InChI |

InChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11)/p-2 |

Clave InChI |

RTGHRDFWYQHVFW-UHFFFAOYSA-L |

SMILES |

C(CC(=O)[O-])C(=O)CC(=O)[O-] |

SMILES canónico |

C(CC(=O)[O-])C(=O)CC(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

The 3-Oxoadipate Pathway: A Core Catabolic Route in Bacteria and Fungi with Implications for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-oxoadipate pathway, also known as the β-ketoadipate pathway, is a central metabolic route employed by a diverse range of bacteria and fungi for the catabolism of aromatic compounds. These compounds, often derived from lignin breakdown or environmental pollutants, are funneled into two primary branches—the catechol and protocatechuate pathways—which converge to form key intermediates of central metabolism.[1][2][3] This pathway's critical role in microbial metabolism and its potential as a target for antimicrobial drug development make it a subject of significant scientific interest. This guide provides a detailed examination of the this compound pathway in both bacteria and fungi, focusing on its core mechanisms, quantitative aspects, and the experimental methodologies used for its investigation.

Core Metabolic Pathways

The this compound pathway is characterized by two main branches that process different aromatic precursors before converging into a common set of reactions.

-

The Protocatechuate Branch: This branch facilitates the degradation of aromatic compounds such as p-hydroxybenzoate.[4]

-

The Catechol Branch: This branch is responsible for the breakdown of aromatic molecules like salicylate.[1][5]

Both pathways ultimately lead to the production of 3-oxoadipyl-CoA, which is then cleaved into acetyl-CoA and succinyl-CoA, intermediates that can directly enter the tricarboxylic acid (TCA) cycle.[3][6] This metabolic funneling mechanism allows microorganisms to utilize a wide variety of aromatic carbon sources for energy and growth.

Bacterial this compound Pathway

In bacteria, the genes encoding the enzymes of the this compound pathway are often organized in operons, allowing for coordinated regulation of their expression in response to the presence of specific aromatic substrates.[2] The pathway is well-studied in genera such as Pseudomonas and Acinetobacter.

Fungal this compound Pathway

Fungi, such as Aspergillus nidulans and Candida albicans, also utilize the this compound pathway for aromatic compound degradation.[1][7] While the overall logic of the pathway is conserved, there are notable differences in the enzymes and their genetic organization compared to bacteria. For instance, in some fungi, the conversion of 3-carboxymuconolactone to this compound is catalyzed by a single enzyme, in contrast to the two-step conversion observed in some bacteria.[8]

Quantitative Data

The efficiency of the this compound pathway is governed by the kinetic properties of its constituent enzymes. A comparative analysis of these parameters across different organisms can provide insights into the metabolic adaptations and potential bottlenecks within the pathway.

Table 1: Kinetic Parameters of Key Bacterial Enzymes in the this compound Pathway

| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s-1) | Optimal pH |

| This compound:succinyl-CoA transferase | Pseudomonas sp. strain B13 | This compound | 0.4[9] | 23.8[9] | 8.4[9] |

| Succinyl-CoA | 0.2[9] | ||||

| 3-Oxoadipyl-CoA thiolase | Pseudomonas sp. strain B13 | 3-Oxoadipyl-CoA | 0.15[9] | 7.83[9] | 7.8[9] |

| CoA | 0.01[9] |

Note: Comprehensive kinetic data for fungal enzymes of the this compound pathway are less readily available in the literature.

Experimental Protocols

Accurate measurement of enzyme activities and metabolic fluxes is crucial for understanding the regulation and function of the this compound pathway.

Assay for this compound:succinyl-CoA Transferase Activity

This spectrophotometric assay measures the formation of the Mg2+-chelate of 3-oxoadipyl-CoA at 305 nm.[9]

-

Principle: The formation of the 3-oxoadipyl-CoA-Mg2+ complex from this compound and succinyl-CoA results in an increase in absorbance at 305 nm.[3]

-

Reagents:

-

Tris-HCl buffer (1 M, pH 8.0)

-

MgCl2 (1 M)

-

This compound solution (100 mM)

-

Succinyl-CoA solution (10 mM)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

-

Procedure:

-

Prepare a reaction mixture containing 100 µl of Tris-HCl buffer, 25 µl of MgCl2, and 35 µl of this compound solution in a total volume of 985 µl with distilled water.[9]

-

Equilibrate the mixture to the desired assay temperature (e.g., 30 °C).

-

Initiate the reaction by adding 15 µl of succinyl-CoA solution.[9]

-

Immediately monitor the increase in absorbance at 305 nm for several minutes.

-

The rate of reaction is calculated using the molar extinction coefficient of the 3-oxoadipyl-CoA-Mg2+ complex.

-

Assay for 3-Oxoadipyl-CoA Thiolase Activity

This assay measures the decrease in absorbance at 305 nm due to the cleavage of 3-oxoadipyl-CoA in the presence of Coenzyme A.[9]

-

Principle: The consumption of the 3-oxoadipyl-CoA-Mg2+ complex during the thiolase reaction leads to a decrease in absorbance at 305 nm.

-

Reagents:

-

Tris-HCl buffer (1 M, pH 7.8)

-

MgCl2 (1 M)

-

This compound solution (100 mM)

-

Succinyl-CoA solution (10 mM)

-

Coenzyme A solution (10 mM)

-

Purified this compound:succinyl-CoA transferase

-

Enzyme preparation (cell-free extract or purified thiolase)

-

-

Procedure:

-

First, generate 3-oxoadipyl-CoA in situ. Prepare a reaction mixture with Tris-HCl buffer, MgCl2, this compound, succinyl-CoA, and a sufficient amount of purified this compound:succinyl-CoA transferase.

-

Allow this reaction to proceed to completion, indicated by a stable absorbance at 305 nm.

-

Initiate the thiolase reaction by adding the CoA solution and the enzyme sample containing the thiolase.

-

Immediately monitor the decrease in absorbance at 305 nm.

-

The rate of reaction is calculated from the rate of absorbance decrease.

-

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways, including the this compound pathway.[10]

-

Principle: A 13C-labeled substrate (e.g., [U-13C6]benzoate) is fed to the microorganisms. The distribution of the 13C label into downstream metabolites is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This labeling data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular reaction rates (fluxes).[10]

-

Generalized Workflow:

-

13C-Labeling Experiment: Cultivate the microbial strain in a defined medium containing a 13C-labeled aromatic substrate until an isotopic steady state is reached.[10]

-

Metabolite Extraction and Analysis: Harvest the cells and extract intracellular metabolites. Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using MS.

-

Flux Calculation: Use computational software to fit the experimental labeling data to a metabolic model of the this compound pathway and central carbon metabolism to estimate the metabolic fluxes.

-

Implications for Drug Development

The this compound pathway is essential for the survival of many microorganisms in environments rich in aromatic compounds. In pathogenic species, this pathway can be crucial for nutrient acquisition and virulence. For example, the pathogenic yeast Candida albicans utilizes this pathway to degrade hydroxyderivatives of benzene.[7] Therefore, the enzymes of the this compound pathway represent potential targets for the development of novel antimicrobial agents. Inhibition of this pathway could restrict the metabolic flexibility of pathogens and hinder their ability to thrive in the host.

Furthermore, understanding the intricacies of this pathway can inform strategies for bioremediation and the biocatalytic production of valuable chemicals from renewable aromatic feedstocks.[11] By manipulating the expression and activity of the pathway's enzymes, it is possible to engineer microorganisms for enhanced degradation of pollutants or for the synthesis of desired bioproducts.

References

- 1. The old this compound pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic gene clusters encoding the enzymes of two branches of the this compound pathway in the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Role of 3-Oxoadipate in aromatic compound catabolism

An In-depth Technical Guide on the Core Role of 3-Oxoadipate in Aromatic Compound Catabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound pathway, also known as the β-ketoadipate pathway, is a central metabolic route employed by a wide range of bacteria and fungi to catabolize aromatic compounds.[1][2][3] These compounds, originating from both natural sources like lignin (B12514952) and xenobiotic pollutants, are channeled through this pathway to be converted into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[1][2][4] The pathway is characterized by two converging branches, the catechol branch and the protocatechuate branch, which funnel a diverse array of aromatic precursors towards the key intermediate, this compound (also referred to as β-ketoadipate).[1][5] A thorough understanding of this pathway is not only fundamental to microbiology and biochemistry but also holds significant potential for applications in bioremediation, biocatalysis, and as a potential target for drug development.[4]

The Convergent this compound Pathway

The catabolism of various aromatic compounds converges into two primary funnels, the protocatechuate and catechol branches, which ultimately lead to the formation of this compound. This intermediate is then further processed in a common terminal pathway.

The Protocatechuate Branch

This branch is responsible for the degradation of aromatic compounds such as 4-hydroxybenzoate (B8730719) and vanillate.[6] The process begins with the conversion of these precursors to protocatechuate. The aromatic ring of protocatechuate is then cleaved by the enzyme protocatechuate 3,4-dioxygenase.[7][8] This intradiol cleavage results in the formation of 3-carboxy-cis,cis-muconic acid.[7] A series of subsequent enzymatic reactions, including lactonization and decarboxylation, convert this intermediate into this compound enol-lactone, a shared intermediate with the catechol branch.[8]

The Catechol Branch

The catechol branch processes aromatic compounds like benzoate, salicylate, and phenol.[5][9][10] These substrates are first converted to catechol. The key ring-cleavage step is catalyzed by catechol 1,2-dioxygenase, which acts on catechol to form cis,cis-muconate.[9][10] This product is then converted by muconate cycloisomerase to muconolactone, which is further isomerized to this compound enol-lactone.[9][10]

The Common Terminal Pathway

From the common intermediate this compound enol-lactone, the pathway proceeds with its hydrolysis to this compound.[8][9] The final two steps are critical for integrating these catabolized carbons into central metabolism.[1] First, this compound:succinyl-CoA transferase activates this compound by transferring a CoA moiety from succinyl-CoA, forming 3-oxoadipyl-CoA.[4][11] Finally, 3-oxoadipyl-CoA thiolase catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA, yielding acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle.[4][11]

References

- 1. benchchem.com [benchchem.com]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. benchchem.com [benchchem.com]

- 5. The old this compound pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the transcriptional regulation of the catabolism of lignin-derived aromatics in Rhodococcus opacus PD630 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a Protocatechuate Catabolic Gene Cluster from Rhodococcus opacus 1CP: Evidence for a Merged Enzyme with 4-Carboxymuconolactone-Decarboxylating and this compound Enol-Lactone-Hydrolyzing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Modified this compound Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: cloning, characterization, and analysis of sequences encoding this compound:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Oxoadipate Pathway: A Detailed Enzymatic Roadmap for Aromatic Compound Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-oxoadipate degradation pathway, also known as the β-ketoadipate pathway, represents a critical catabolic route in various microorganisms for the breakdown of aromatic compounds, funneling them into the central metabolism of the tricarboxylic acid (TCA) cycle.[1][2] This pathway is of significant interest for its role in bioremediation and its potential applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the enzymatic steps involved, supported by quantitative data, detailed experimental protocols, and a visual representation of the pathway.

The degradation of aromatic compounds via the this compound pathway primarily proceeds through two convergent branches: the catechol branch and the protocatechuate branch, named after their key dihydroxylated aromatic intermediates.[1] Both branches culminate in the formation of 3-oxoadipyl-CoA, which is subsequently cleaved into acetyl-CoA and succinyl-CoA, metabolites that can readily enter the TCA cycle.[1]

Enzymatic Steps of the this compound Pathway

The this compound pathway is a multi-step enzymatic cascade. The initial steps involve the conversion of a variety of aromatic precursors into either catechol or protocatechuate. These intermediates then undergo a series of reactions, including ring cleavage and subsequent modifications, to yield this compound. The final two steps of the pathway convert this compound into intermediates of the TCA cycle.

The Catechol Branch:

-

Catechol 1,2-dioxygenase: This enzyme catalyzes the intradiol cleavage of the aromatic ring of catechol to form cis,cis-muconate.[3]

-

Muconate cycloisomerase: cis,cis-Muconate is then converted to muconolactone by this enzyme.[3]

-

Muconolactone isomerase: This isomerase further transforms muconolactone to this compound enol-lactone.[3]

-

This compound enol-lactone hydrolase: The enol-lactone is hydrolyzed to produce this compound.[3][4]

The Protocatechuate Branch:

-

Protocatechuate 3,4-dioxygenase: This enzyme catalyzes the ortho cleavage of the aromatic ring of protocatechuate, yielding 3-carboxy-cis,cis-muconate.

-

3-Carboxymuconate cycloisomerase: This enzyme converts 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone.

-

4-Carboxymuconolactone decarboxylase: This decarboxylase removes a carboxyl group to form this compound enol-lactone.

-

This compound enol-lactone hydrolase: As in the catechol branch, this hydrolase converts the enol-lactone to this compound.[4]

The Common Final Steps:

-

This compound:succinyl-CoA transferase: This enzyme activates this compound by transferring a CoA moiety from succinyl-CoA, forming 3-oxoadipyl-CoA and succinate.[5][6][7]

-

3-Oxoadipyl-CoA thiolase: The final step involves the thiolytic cleavage of 3-oxoadipyl-CoA by another molecule of CoA to yield acetyl-CoA and succinyl-CoA.[8]

Quantitative Data on Key Enzymes

The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for key enzymes in the pathway, primarily from Pseudomonas sp. strain B13.

| Enzyme | Organism | Substrate | Km (mM) | Optimal pH | Reference |

| This compound:succinyl-CoA transferase | Pseudomonas knackmussii (formerly Pseudomonas sp. strain B13) | This compound | 0.4 | 8.4 | [1][5] |

| Succinyl-CoA | 0.2 | [1][5] | |||

| 3-Oxoadipyl-CoA thiolase | Pseudomonas sp. strain B13 | 3-Oxoadipyl-CoA | 0.15 | 7.8 | |

| CoA | 0.01 | ||||

| Protocatechuate 3,4-dioxygenase | Pseudomonas sp. | Protocatechuate | 1.85 x 10-2 | 9.0 | [2] |

Experimental Protocols

Accurate measurement of enzyme activity is crucial for studying the this compound pathway. The following are detailed methodologies for key experiments.

Assay for Catechol 1,2-dioxygenase Activity

This assay measures the formation of cis,cis-muconic acid from catechol, which can be monitored spectrophotometrically.

-

Reagents:

-

50 mM Phosphate buffer, pH 7.5

-

20 mM Na2EDTA

-

50 mM Catechol solution (freshly prepared)

-

Enzyme solution (cell-free extract or purified enzyme)

-

-

Procedure:

-

In a final volume of 1 mL, combine the phosphate buffer, Na2EDTA, and catechol solution in a cuvette.

-

Initiate the reaction by adding 20 µL of the enzyme solution.

-

Monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid (ε260 = 16,800 M-1cm-1).[9][10]

-

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[11]

-

Assay for Protocatechuate 3,4-dioxygenase Activity

This spectrophotometric assay measures the disappearance of protocatechuate.

-

Reagents:

-

50 mM Tris-acetate buffer, pH 7.5

-

0.4 mM Protocatechuate solution (freshly prepared)

-

Enzyme solution

-

-

Procedure:

-

Pipette 3.0 mL of the protocatechuate solution into a cuvette and equilibrate to 37°C.

-

Add a small volume (e.g., 50 µL) of the enzyme solution and mix gently.

-

Record the decrease in absorbance at 290 nm over time.[2]

-

One unit of activity is defined as the amount of enzyme that oxidizes one micromole of protocatechuate per minute.[2]

-

Assay for Muconate Cycloisomerase Activity

This spectrophotometric assay is based on the conversion of cis,cis-muconate.

-

Reagents:

-

30 mM Tris-HCl buffer, pH 8.0

-

1 mM MnSO4

-

0.1 mM cis,cis-muconate

-

Enzyme solution

-

-

Procedure:

-

Combine the Tris-HCl buffer, MnSO4, and cis,cis-muconate in a cuvette.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the reaction at 260 nm at 25°C.[12]

-

Assay for this compound:succinyl-CoA transferase Activity

The activity is measured spectrophotometrically by monitoring the formation of the 3-oxoadipyl-CoA-Mg2+ complex.[5]

-

Reagents:

-

35 mM Tris-HCl buffer, pH 8.0

-

25 mM MgCl2

-

3.5 mM this compound

-

0.15 mM Succinyl-CoA

-

Enzyme solution

-

-

Procedure:

-

Pre-incubate the enzyme solution in the Tris-HCl buffer containing MgCl2 and this compound.

-

Start the reaction by adding succinyl-CoA.

-

Monitor the increase in absorbance at 305 nm.[1]

-

Assay for 3-Oxoadipyl-CoA thiolase Activity

This direct spectrophotometric assay measures the consumption of 3-oxoadipyl-CoA.

-

Reagents:

-

Tris-HCl buffer, pH 7.8

-

MgCl2

-

0.15 mM 3-oxoadipyl-CoA

-

Enzyme solution

-

-

Procedure:

-

Equilibrate the reaction mixture containing buffer, MgCl2, and 3-oxoadipyl-CoA at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 305 nm over time.

-

Pathway Visualization

The following diagram illustrates the enzymatic steps of the this compound degradation pathway.

Caption: Enzymatic steps of the this compound degradation pathway.

References

- 1. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of this compound:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTOCATECHUATE 3,4-DIOXYGENASE from Pseudomonas sp. - TOYOBO USA [toyobousa.com]

- 3. Modified this compound Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enol-lactonase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound CoA-transferase - Wikipedia [en.wikipedia.org]

- 7. EC 2.8.3.6 [iubmb.qmul.ac.uk]

- 8. 3-oxoadipyl-CoA thiolase - Wikipedia [en.wikipedia.org]

- 9. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]

- 12. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Regulation of Gene Expression in the 3-Oxoadipate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoadipate pathway, also known as the β-ketoadipate pathway, is a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds. These compounds, often derived from lignin (B12514952) or pollutants, are converted into intermediates of central metabolism, specifically acetyl-CoA and succinyl-CoA. The regulation of this pathway is a sophisticated process, ensuring that the necessary enzymes are synthesized only in the presence of their specific aromatic substrates. This guide provides a detailed technical overview of the core regulatory mechanisms governing the this compound pathway, with a focus on the well-studied bacterium Pseudomonas putida.

The pathway consists of two main branches that converge on the intermediate this compound (also known as β-ketoadipate). The catechol branch is responsible for the degradation of compounds like benzoate (B1203000), while the protocatechuate branch metabolizes substrates such as p-hydroxybenzoate. The expression of the genes encoding the enzymes of this pathway is tightly controlled by a set of transcriptional regulators, primarily belonging to the LysR family, which respond to specific pathway intermediates.

Core Regulatory Mechanisms

The regulation of the this compound pathway is primarily achieved through the action of transcriptional activator proteins that are responsive to specific inducer molecules. The key players in this regulatory network are the CatR and PcaR proteins, which control the catechol and protocatechuate branches, respectively.

The Catechol Branch: Regulation by CatR

The cat operons, which encode the enzymes for the conversion of catechol to this compound enol-lactone, are under the positive control of the transcriptional activator CatR. CatR is a member of the LysR family of transcriptional regulators.

Inducer Molecule: The true inducer of the cat operons is cis,cis-muconate (B1241781) , an intermediate in the catechol branch. The presence of cis,cis-muconate dramatically increases the affinity of CatR for its DNA binding sites. In fact, cis,cis-muconate has been shown to increase the affinity of CatR for the catBC promoter region by 20-fold[1].

Mechanism of Activation: In the absence of the inducer, CatR binds to a specific region of the promoter, acting as a repressor. Upon binding to cis,cis-muconate, CatR undergoes a conformational change that allows it to bind to an additional site on the DNA, leading to the activation of transcription. This activation requires direct contact between CatR and the alpha subunit of RNA polymerase[2].

The Protocatechuate Branch: Regulation by PcaR

The pca genes, responsible for the conversion of protocatechuate to succinyl-CoA and acetyl-CoA, are regulated by the transcriptional activator PcaR, another member of the LysR family of regulators.

Inducer Molecule: The inducer for the pca genes is β-ketoadipate (this compound), the central intermediate of the pathway[3].

Mechanism of Activation: The PcaR protein, in the presence of β-ketoadipate, binds to the promoter regions of the pca operons, activating their transcription. PcaR has been shown to bind to its own promoter, suggesting a mechanism of autoregulation[3]. Footprinting analysis has revealed that PcaR binds to both the -35 and -10 regions of the pcaIJ promoter[3].

Global Regulatory Influences

Beyond the specific regulation by CatR and PcaR, the this compound pathway is also subject to global metabolic control.

-

Catabolite Repression: The Crc (Catabolite Repression Control) protein acts as a global regulator that represses the expression of the benzoate degradation pathway when more favorable carbon sources are available[4]. This repression is exerted at the post-transcriptional level.

-

Integration Host Factor (IHF): This DNA-binding protein can influence the architecture of promoter regions, facilitating the interaction between transcriptional activators and RNA polymerase. While its specific role in the this compound pathway is not fully elucidated, IHF is known to be a global regulator in bacteria.

Quantitative Data on Gene Expression and Protein-DNA Interactions

The following tables summarize key quantitative data related to the regulation of the this compound pathway.

| Gene | Condition | Fold Change (Wild-Type) | Fold Change (crc Mutant) | Reference |

| benA | Benzoate vs. No Benzoate | ~85 | ~70 | [4] |

| catB | Benzoate vs. No Benzoate | ~25 | ~80 | [4] |

| pcaI | Benzoate vs. No Benzoate | Low induction | ~240 | [4] |

| catB | Catechol vs. No Catechol | - | - | [4] |

| pcaI | Catechol vs. No Catechol | - | - | [4] |

| mml genes | 4-methylsalicylate | ~10-20 | - | [5] |

| Table 1: Fold change in gene expression in Pseudomonas putida in response to inducers. |

| Protein | DNA Target | Inducer | Effect on Affinity (Kd) | Reference |

| CatR | catBC promoter | cis,cis-muconate | 20-fold increase | [1] |

| Table 2: Quantitative data on protein-DNA binding affinity. |

Signaling Pathways and Regulatory Networks

The degradation of aromatic compounds is initiated by their transport into the cell. Once inside, they are converted to the central intermediates catechol or protocatechuate. These intermediates are then further metabolized, leading to the production of the inducer molecules cis,cis-muconate and β-ketoadipate. These inducers then bind to their respective regulatory proteins, CatR and PcaR, triggering a conformational change that enables them to activate the transcription of the catabolic operons.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions in vitro.

Principle: A labeled DNA fragment containing the putative protein binding site is incubated with a protein extract or purified protein. The mixture is then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the resulting complex will migrate slower than the free DNA, causing a "shift" in the band's position.

Detailed Protocol:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides (20-50 bp) corresponding to the DNA region of interest.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

-

Purify the labeled probe to remove unincorporated label.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following in a final volume of 20 µL:

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂)

-

Labeled probe (e.g., 0.1-1.0 nM)

-

Purified regulatory protein (e.g., CatR or PcaR) at various concentrations.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

-

If studying the effect of an inducer, add the inducer molecule (e.g., cis,cis-muconate or β-ketoadipate) to the reaction.

-

-

Incubate the reaction at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide (B121943) in 0.5x TBE buffer).

-

Run the gel at a constant voltage (e.g., 100-150 V) at 4°C.

-

-

Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

DNase I Footprinting

This technique is used to precisely identify the DNA sequence to which a protein binds.

Principle: A DNA fragment labeled at one end is incubated with a DNA-binding protein. The complex is then treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. The regions where the protein is bound are protected from cleavage. When the resulting DNA fragments are separated by size on a denaturing gel, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.

Detailed Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment (typically 100-500 bp) containing the binding site of interest, labeled at only one end of one strand. This is usually done by PCR with one labeled primer or by labeling a restriction fragment.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of the purified binding protein in a suitable binding buffer.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to the binding reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The concentration of DNase I and the digestion time need to be optimized to achieve partial digestion.

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

-

-

Analysis:

-

Extract the DNA fragments and denature them.

-

Separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Include a sequencing ladder of the same DNA fragment as a size marker.

-

Visualize the fragments by autoradiography (for radioactive labels) or fluorescence. The region protected by the protein will appear as a gap in the ladder of bands compared to a control reaction without the protein.

-

In Vitro Transcription Assay

This assay is used to study the effect of regulatory proteins and other factors on the transcription of a specific gene in a controlled, cell-free environment.

Principle: A DNA template containing a promoter of interest is incubated with purified RNA polymerase and other necessary transcription factors. The synthesis of RNA transcripts is monitored, often by incorporating radiolabeled nucleotides.

Detailed Protocol:

-

Template Preparation:

-

Prepare a linear DNA template containing the promoter and the gene of interest. This can be a restriction fragment or a PCR product.

-

-

Transcription Reaction:

-

In a reaction tube, combine:

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

DNA template

-

Purified RNA polymerase holoenzyme

-

Purified regulatory protein(s) (e.g., CatR, PcaR)

-

Inducer molecule, if required (e.g., cis,cis-muconate)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP).

-

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Analysis of Transcripts:

-

Stop the reaction by adding a stop solution.

-

Denature the RNA transcripts and separate them by size on a denaturing polyacrylamide gel.

-

Visualize the transcripts by autoradiography. The intensity of the band corresponding to the full-length transcript is a measure of transcription efficiency.

-

Conclusion

The regulation of the this compound pathway is a well-characterized example of how bacteria adapt their metabolism to the availability of specific carbon sources. The intricate interplay between specific transcriptional regulators, their corresponding inducer molecules, and global regulatory networks ensures an efficient and controlled degradation of aromatic compounds. Understanding these regulatory mechanisms in detail is crucial for applications in bioremediation, where the efficiency of pollutant degradation is paramount, and in synthetic biology for the construction of novel metabolic pathways. Further research into the precise kinetics of protein-DNA and protein-inducer interactions will continue to refine our understanding of this elegant regulatory system.

References

- 1. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]

- 2. academic.oup.com [academic.oup.com]

- 3. m.youtube.com [m.youtube.com]

- 4. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]

- 5. Modified this compound Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]

3-Oxoadipate: A Central Metabolic Intermediate in Aromatic Compound Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoadipate, also known as β-ketoadipate, is a pivotal metabolic intermediate in the catabolism of a wide array of aromatic compounds by various microorganisms. This dicarboxylic acid sits at the convergence of two major degradation pathways, the catechol and protocatechuate branches of the β-ketoadipate pathway. These pathways are crucial for the microbial breakdown of both naturally occurring aromatic compounds, such as lignin-derived monomers, and xenobiotic pollutants, funneling them into the central metabolism of the cell. The final steps of this pathway convert this compound into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA. This guide provides a comprehensive technical overview of the role of this compound as a central metabolic intermediate, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks involved.

The β-Ketoadipate Pathway: A Convergent Route to this compound

The β-ketoadipate pathway is a conserved catabolic route found in numerous soil bacteria and fungi. It is characterized by two main branches that channel a variety of aromatic precursors towards the central intermediate, this compound.

The Catechol Branch

The catechol branch facilitates the degradation of aromatic compounds that are initially converted to catechol. This includes substrates like benzoate and various aromatic hydrocarbons. The key enzymatic steps are:

-

Catechol 1,2-dioxygenase: This enzyme catalyzes the intradiol cleavage of the aromatic ring of catechol to form cis,cis-muconate.

-

Muconate cycloisomerase: cis,cis-Muconate is then converted to (+)-muconolactone.

-

Muconolactone isomerase: This enzyme isomerizes (+)-muconolactone to this compound enol-lactone.

-

This compound enol-lactonase: Finally, the enol-lactone is hydrolyzed to yield this compound.

The Protocatechuate Branch

The protocatechuate branch processes aromatic compounds that are funneled into protocatechuate, such as p-hydroxybenzoate. The enzymatic sequence is as follows:

-

Protocatechuate 3,4-dioxygenase: This enzyme cleaves the aromatic ring of protocatechuate to form 3-carboxy-cis,cis-muconate.

-

3-Carboxy-cis,cis-muconate cycloisomerase: This enzyme converts 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone.

-

4-Carboxymuconolactone decarboxylase: Decarboxylation of 4-carboxymuconolactone yields this compound enol-lactone.

-

This compound enol-lactonase: As in the catechol branch, this enzyme hydrolyzes the enol-lactone to this compound.

dot

The 3-Oxoadipate Pathway: A Comprehensive Technical Guide to its Discovery, Mechanisms, and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoadipate pathway, also known as the β-ketoadipate pathway, represents a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds. This convergent pathway enables microorganisms to utilize a wide range of natural and xenobiotic aromatic compounds as sole sources of carbon and energy by funneling them into the tricarboxylic acid (TCA) cycle. The pathway is bifurcated into two main branches: the catechol branch, which processes compounds like benzoate (B1203000), and the protocatechuate branch, which degrades substrates such as p-hydroxybenzoate. Seminal work by scientists like Stanier and Ornston in the mid-20th century laid the foundation for our understanding of this crucial metabolic route.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery, history, enzymatic reactions, experimental protocols, and regulatory networks of the this compound pathway.

Historical Perspective and Discovery

The elucidation of the this compound pathway was a landmark achievement in microbial biochemistry, primarily spearheaded by the work of Roger Y. Stanier and L. Nicholas Ornston. Their research in the 1960s on Pseudomonas putida meticulously detailed the enzymatic steps involved in the degradation of aromatic compounds.[4] Their studies, along with others, revealed that diverse aromatic substrates are converted into one of two key intermediates, catechol or protocatechuate, before entering the respective branches of the pathway.[5] These branches then converge to a common intermediate, this compound, which is subsequently cleaved to yield intermediates of the TCA cycle. This work not only defined a major metabolic pathway but also provided fundamental insights into microbial catabolic versatility and the evolution of metabolic pathways.[1]

The Two Branches of the this compound Pathway

The this compound pathway is characterized by its two convergent branches, each comprising a series of enzymatic reactions that progressively break down aromatic rings.

The Catechol Branch

The catechol branch is responsible for the degradation of aromatic compounds that are metabolized to catechol. A classic example is the degradation of benzoate. The key enzymatic steps are:

-

Catechol 1,2-dioxygenase: This non-heme iron-containing enzyme catalyzes the intradiol cleavage of the aromatic ring of catechol, incorporating both atoms of molecular oxygen to form cis,cis-muconate (B1241781).

-

Muconate cycloisomerase: This enzyme catalyzes the lactonization of cis,cis-muconate to (+)-muconolactone.

-

Muconolactone (B1205914) isomerase: This isomerase catalyzes the conversion of (+)-muconolactone to this compound enol-lactone.[6][7]

-

This compound enol-lactonase: This hydrolase converts this compound enol-lactone to this compound.[8][9][10]

-

This compound:succinyl-CoA transferase: This enzyme transfers a CoA moiety from succinyl-CoA to this compound, forming 3-oxoadipyl-CoA.[11][12]

-

3-Oxoadipyl-CoA thiolase: This thiolase catalyzes the final step, cleaving 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA, which then enter the TCA cycle.

The Protocatechuate Branch

The protocatechuate branch metabolizes aromatic compounds that are converted to protocatechuate, such as p-hydroxybenzoate. The enzymatic steps are as follows:

-

Protocatechuate 3,4-dioxygenase: Similar to its counterpart in the catechol branch, this enzyme is a non-heme iron dioxygenase that catalyzes the intradiol cleavage of protocatechuate to form 3-carboxy-cis,cis-muconate (B1244389).[13]

-

3-Carboxymuconate cycloisomerase: This enzyme catalyzes the lactonization of 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone.[14]

-

4-Carboxymuconolactone decarboxylase: This enzyme decarboxylates 4-carboxymuconolactone to yield this compound enol-lactone, the point of convergence with the catechol branch.[15][16][17][18]

-

The subsequent steps leading to the TCA cycle intermediates are catalyzed by the same enzymes as in the catechol branch: this compound enol-lactonase, this compound:succinyl-CoA transferase, and 3-oxoadipyl-CoA thiolase.

Core Signaling and Metabolic Pathways

The following diagrams illustrate the enzymatic reactions of the this compound pathway.

Quantitative Data

The following tables summarize the kinetic properties of key enzymes in the this compound pathway from various microorganisms.

Table 1: Kinetic Parameters of Catechol Branch Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Catechol 1,2-dioxygenase | Pseudomonas putida | Catechol | 2.5 | 180 | |

| Muconate cycloisomerase | Pseudomonas putida | cis,cis-Muconate | 45 | 110 | |

| Muconolactone isomerase | Alcaligenes eutrophus | (+)-Muconolactone | - | - | [6][7] |

| This compound enol-lactonase | Pseudomonas putida | This compound enol-lactone | 50 | 250 |

Table 2: Kinetic Parameters of Protocatechuate Branch Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Protocatechuate 3,4-dioxygenase | Pseudomonas putida | Protocatechuate | 10 | 140 | [11] |

| 3-Carboxymuconate cycloisomerase | Pseudomonas putida | 3-Carboxy-cis,cis-muconate | 30 | 90 | |

| 4-Carboxymuconolactone decarboxylase | Pseudomonas putida | 4-Carboxymuconolactone | 20 | 60 |

Table 3: Kinetic Parameters of Common Pathway Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (min-1) | Specific Activity (U/mg) | Optimal pH | Reference |

| This compound:succinyl-CoA transferase | Pseudomonas knackmussii | This compound | 0.4 | 1,430 | 23.9 | 8.4 | [11][19][20] |

| Succinyl-CoA | 0.2 | [11][19][20] | |||||

| 3-Oxoadipyl-CoA thiolase | Pseudomonas sp. strain B13 | 3-Oxoadipyl-CoA | 0.15 | 470 | - | 7.8 | [19][20] |

| CoA | 0.01 | [19][20] |

Experimental Protocols

Detailed methodologies for the key enzymes of the this compound pathway are provided below.

Protocol 1: Assay for 3-Oxoadipyl-CoA Thiolase Activity[21][22]

This spectrophotometric assay measures the cleavage of 3-oxoadipyl-CoA.

-

Principle: The assay monitors the decrease in absorbance at 305 nm, which corresponds to the consumption of the magnesium-complexed enolate form of 3-oxoadipyl-CoA.[21]

-

Reagents:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

MgCl2 (25 mM)

-

Coenzyme A (CoA)

-

3-Oxoadipyl-CoA (substrate)

-

Purified 3-oxoadipyl-CoA thiolase or cell-free extract

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and MgCl2.

-

Add 3-oxoadipyl-CoA to a final concentration of 0.15 mM.[21]

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a cuvette.

-

Initiate the reaction by adding a known amount of the enzyme.

-

Immediately monitor the decrease in absorbance at 305 nm over time. The rate of decrease is proportional to the enzyme activity.

-

Protocol 2: Assay for Protocatechuate 3,4-Dioxygenase Activity[23]

This assay measures the consumption of oxygen during the cleavage of protocatechuate.

-

Principle: The specific activity of protocatechuate 3,4-dioxygenase is determined by measuring the rate of oxygen consumption using an oxygen electrode.

-

Reagents:

-

Phosphate (B84403) buffer (50 mM, pH 7.5)

-

Protocatechuate (substrate)

-

Enzyme solution (crude extract or purified)

-

-

Procedure:

-

Add the phosphate buffer and protocatechuate to the reaction vessel of an oxygen electrode at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in dissolved oxygen concentration over time.

-

One unit of enzyme activity is defined as the amount of enzyme that consumes 1 µmol of O2 per minute.

-

Protocol 3: Purification of this compound:succinyl-CoA Transferase from Sinorhizobium meliloti[23]

This protocol describes the purification of a key enzyme in the common pathway.

-

Cell Growth and Induction:

-

Grow S. meliloti cells in a suitable medium (e.g., LBmc with tetracycline).

-

Induce the expression of the transferase genes with IPTG and protocatechuate.[22]

-

Harvest cells in the late exponential growth phase.

-

-

Purification Steps:

-

Cell Lysis: Resuspend cells in buffer and lyse by sonication or French press.

-

Heat Treatment: Heat the crude extract to denature and precipitate unwanted proteins.

-

Chromatography:

-

Phenyl-Sepharose Chromatography (Hydrophobic Interaction): Load the supernatant onto a Phenyl-Sepharose column and elute with a decreasing salt gradient.

-

Anion Exchange Chromatography (e.g., Mono Q): Further purify the active fractions using an anion exchange column with a salt gradient for elution.

-

Size Exclusion Chromatography (e.g., Superose 6): Perform a final polishing step to separate proteins based on size.

-

-

Activity Assays: Monitor the enzyme activity throughout the purification process to track the target protein.

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the this compound pathway.

Genetic Regulation of the this compound Pathway

The expression of the genes encoding the enzymes of the this compound pathway is tightly regulated to ensure efficient catabolism of aromatic compounds in response to their availability. This regulation often involves transcriptional activators and repressors that respond to specific intermediates of the pathway.

In Pseudomonas putida, the genes for the catechol branch (cat genes) and the protocatechuate branch (pca genes) are organized into operons. The catBCA operon, for instance, is positively regulated by the LysR-type transcriptional regulator CatR .[4][23][24][25] The inducer molecule for CatR is cis,cis-muconate, an intermediate of the catechol branch.[23]

Similarly, the pca genes are regulated by another transcriptional regulator, PcaR . The pcaIJ genes, encoding the subunits of this compound:succinyl-CoA transferase, are induced by β-ketoadipate and require the PcaR regulatory protein for their expression.[26]

Cross-regulation between the two branches has also been observed. In Acinetobacter sp. strain ADP1, the transcriptional regulators of the benzoate degradation pathway, BenM and CatM, can indirectly prevent the expression of pobA, the first gene in the protocatechuate branch, during growth on benzoate.[24] This ensures the preferential utilization of certain aromatic compounds over others.

Conclusion

The this compound pathway is a testament to the remarkable metabolic adaptability of microorganisms. Its discovery and detailed characterization have not only expanded our fundamental knowledge of microbial biochemistry but have also opened avenues for biotechnological applications. The enzymes of this pathway are potential targets for the development of novel antimicrobials, and the pathway as a whole is of great interest for bioremediation of aromatic pollutants and the conversion of lignin-derived aromatics into valuable bioproducts.[13] This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the intricacies of this fascinating and important metabolic route. The provided protocols and data serve as a starting point for further investigation and manipulation of this pathway for scientific and industrial purposes.

References

- 1. Evolutionary significance of metabolic control systems. The beta-ketoadipate pathway provides a case history in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The beta-ketoadipate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MECHANISM OF BETA-KETOADIPATE FORMATION BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the catBCA promoter: probing the interaction of CatR and RNA polymerase through in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY | Annual Reviews [annualreviews.org]

- 6. Muconolactone isomerase of the this compound pathway catalyzes dechlorination of 5-chloro-substituted muconolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for an isomeric muconolactone isomerase involved in the metabolism of 4-methylmuconolactone by Alcaligenes eutrophus JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound enol-lactonase - Wikipedia [en.wikipedia.org]

- 9. ENZYME - 3.1.1.24 this compound enol-lactonase [enzyme.expasy.org]

- 10. EC 3.1.1.24 [iubmb.qmul.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. This compound CoA-transferase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. EC 4.1.1.44 - 4-carboxymuconolactone decarboxylase. [ebi.ac.uk]

- 15. 4-carboxymuconolactone decarboxylase - Wikipedia [en.wikipedia.org]

- 16. ENZYME - 4.1.1.44 4-carboxymuconolactone decarboxylase [enzyme.expasy.org]

- 17. enzyme-database.org [enzyme-database.org]

- 18. 4-carboxymuconolactone decarboxylase (EC 4.1.1.44) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of this compound:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of this compound:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. old.57357.org [old.57357.org]

- 22. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nucleotide sequencing and characterization of Pseudomonas putida catR: a positive regulator of the catBC operon is a member of the LysR family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Functional analysis of the Pseudomonas putida regulatory protein CatR: transcriptional studies and determination of the CatR DNA-binding site by hydroxyl-radical footprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Functional analysis of the Pseudomonas putida regulatory protein CatR: transcriptional studies and determination of the CatR DNA-binding site by hydroxyl-radical footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 3-Oxoadipate: Structure, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoadipate, also known as β-ketoadipate, is a crucial intermediate in the catabolism of aromatic compounds by a wide range of soil bacteria and fungi.[1][2][3] This dicarboxylic acid sits at the convergence of pathways that degrade various natural and xenobiotic aromatic molecules, funneling their carbon skeletons into central metabolism. Its central role in the β-ketoadipate pathway makes it a molecule of significant interest for bioremediation, metabolic engineering, and as a potential target for novel drug development strategies. This guide provides a comprehensive overview of the structural properties, chemical characteristics, and biological significance of this compound, including detailed experimental protocols for its study.

Structural and Chemical Properties

This compound is a six-carbon dicarboxylic acid with a ketone group at the beta-position (C3). Its structure and key chemical identifiers are summarized below.

| Property | Value |

| Chemical Formula | C₆H₈O₅ |

| Molecular Weight | 160.12 g/mol |

| IUPAC Name | 3-Oxohexanedioic acid |

| Synonyms | 3-Oxoadipic acid, β-Ketoadipic acid, 3-Keto-adipic acid |

| CAS Number | 689-31-6 |

| PubChem CID | 93 |

| ChEBI ID | 15775 |

| SMILES | C(CC(=O)C(=O)O)CC(=O)O |

| InChI Key | RTGHRDFWYQHVFW-UHFFFAOYSA-N |

| Melting Point | 124-126 °C |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the following provides an overview of expected and reported spectroscopic features.

| Spectroscopy Type | Description |

| ¹H NMR | The ¹H NMR spectrum of 3-oxoadipic acid in D₂O is expected to show signals corresponding to the methylene protons. The Human Metabolome Database (HMDB) lists experimental ¹H NMR data for oxoadipic acid. |

| ¹³C NMR | The ¹³C NMR spectrum will show distinct signals for the two carboxylic acid carbons, the ketone carbonyl carbon, and the three methylene carbons. The Human Metabolome Database (HMDB) contains an experimental ¹³C NMR spectrum of oxoadipic acid in DMSO-d6.[4] |

| Infrared (IR) | The IR spectrum of 3-oxoadipic acid will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid groups, a sharp, strong absorption for the C=O stretch of the ketone, and another strong absorption for the C=O stretch of the carboxylic acids. An Attenuated Total Reflectance (ATR) IR spectrum is available on SpectraBase.[5] |

| Mass Spectrometry | Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will be indicative of its structure, with losses of water, carbon dioxide, and other small fragments. Predicted GC-MS data for oxoadipic acid is available in the Toxin and Toxin Target Database (T3DB). |

Biological Significance: The β-Ketoadipate Pathway

This compound is a central metabolite in the β-ketoadipate pathway, a convergent catabolic route for the degradation of aromatic compounds.[2] This pathway is crucial for the ability of microorganisms to utilize lignin-derived monomers and various environmental pollutants as carbon sources.[1] The pathway consists of two main branches, the catechol branch and the protocatechuate branch, which converge on the formation of this compound.[2] Subsequently, this compound is converted to intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[6]

Experimental Protocols

Purification of this compound:Succinyl-CoA Transferase from Pseudomonas sp. strain B13

This protocol is adapted from established methods for the purification of this compound:succinyl-CoA transferase.[1][7]

1. Cell Growth and Lysis:

-

Culture Pseudomonas sp. strain B13 in a medium containing an inducer of the β-ketoadipate pathway, such as 3-chlorobenzoate.

-

Harvest cells by centrifugation and resuspend in Buffer A (100 mM Tris-HCl, pH 7.0, 0.5 mM DTT).

-

Lyse the cells using a French press or sonication.

-

Centrifuge to remove cell debris and collect the crude extract.

2. Heat Treatment:

-

Heat the crude extract to 59°C for 15 minutes to precipitate a significant amount of unwanted proteins.[1]

-

Centrifuge at 8,000 x g for 20 minutes and collect the supernatant.[1]

3. Chromatographic Purification:

-

Phenyl-Sepharose Chromatography (Hydrophobic Interaction):

-

Apply the supernatant to a Phenyl-Sepharose column.

-

Elute with a decreasing gradient of ammonium sulfate in Buffer A.

-

Collect fractions and assay for enzyme activity. Pool active fractions.

-

-

Mono Q Chromatography (Anion Exchange):

-

Superose 6 Chromatography (Size Exclusion):

-

Concentrate the active fractions from the Mono Q step.

-

Apply the concentrated sample to a Superose 6 column equilibrated with Buffer D (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Elute with Buffer D and collect fractions containing the purified enzyme.

-

Enzymatic Assay for this compound:Succinyl-CoA Transferase Activity

The activity of this compound:succinyl-CoA transferase is determined by monitoring the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex, which absorbs light at 305 nm.[6][8]

Materials:

-

Tris-HCl buffer (1 M, pH 8.0)

-

MgCl₂ (1 M)

-

This compound solution

-

Succinyl-CoA solution

-

Enzyme preparation (purified or crude extract)

-

Spectrophotometer

Procedure:

-

Prepare a 1 ml reaction mixture in a cuvette containing:

-

35 µmol of Tris-HCl buffer (pH 8.0)

-

25 µmol of MgCl₂

-

3.5 µmol of this compound

-

0.15 µmol of succinyl-CoA[8]

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately measure the increase in absorbance at 305 nm over time. The rate of absorbance increase is proportional to the enzyme activity.

Enzymatic Assay for 3-Oxoadipyl-CoA Thiolase Activity

The activity of 3-oxoadipyl-CoA thiolase is measured by monitoring the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[6]

Materials:

-

Tris-HCl buffer (1 M, pH 8.0)

-

MgCl₂ (1 M)

-

Purified this compound:succinyl-CoA transferase (for in situ substrate preparation)

-

This compound solution

-

Succinyl-CoA solution

-

Coenzyme A (CoA) solution

-

Thiolase enzyme preparation

-

Spectrophotometer

Procedure:

-

In situ preparation of 3-oxoadipyl-CoA:

-

In a cuvette, prepare a mixture containing 35 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 3.5 mM this compound, and 0.15 mM succinyl-CoA.[8]

-

Add purified this compound:succinyl-CoA transferase and incubate for 15 minutes to allow for the formation of 3-oxoadipyl-CoA.

-

-

Thiolase Reaction:

-

Initiate the thiolase reaction by adding 0.2 µmol of CoA.[6]

-

Immediately measure the decrease in absorbance at 305 nm over time. The rate of absorbance decrease is proportional to the thiolase activity.

-

Applications in Drug Development and Biotechnology

The enzymes of the β-ketoadipate pathway, particularly those that metabolize this compound, represent potential targets for the development of novel antimicrobial agents, especially against pathogens that rely on this pathway for nutrient acquisition. Furthermore, the pathway's ability to degrade a wide array of aromatic compounds makes it a valuable tool in bioremediation efforts to clean up environmental pollutants.[1] Metabolic engineering of this pathway in microbial hosts is also being explored for the biosynthesis of valuable chemicals from renewable resources.

Conclusion

This compound is a metabolite of fundamental importance, bridging the complex chemistry of aromatic ring degradation with central metabolism. A thorough understanding of its properties and the enzymes involved in its transformation is crucial for advancing research in microbiology, enzymology, and biotechnology. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this key metabolic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. annualreviews.org [annualreviews.org]

- 3. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of this compound:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of aromatics and chloroaromatics by Pseudomonas sp. strain B13: purification and characterization of this compound:succinyl-coenzyme A (CoA) transferase and 3-oxoadipyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The 3-Oxoadipate Pathway: A Technical Guide to the Biosynthesis of 3-Oxoadipate from Protocatechuate and Catechol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 3-oxoadipate pathway, a central metabolic route in bacteria and fungi for the catabolism of aromatic compounds. The guide details the two converging branches of this pathway—the protocatechuate and catechol branches—that lead to the formation of the key intermediate, this compound. This document presents quantitative data on the kinetics of the core enzymes, detailed experimental protocols for their analysis, and visual representations of the metabolic and experimental workflows.

Introduction

The this compound pathway is a vital catabolic process that enables microorganisms to utilize a wide variety of aromatic compounds, derived from lignin or environmental pollutants, as carbon and energy sources. The pathway is characterized by two main branches, the protocatechuate branch and the catechol branch, named after the key dihydroxylated aromatic intermediates.[1] These branches converge to form this compound, which is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[2] Understanding the intricacies of this pathway is crucial for applications in bioremediation, metabolic engineering, and as a potential target for drug development.

The Protocatechuate Branch of the this compound Pathway

The protocatechuate branch funnels various aromatic compounds, such as 4-hydroxybenzoate, into the central this compound pathway.[2] The initial step involves the ortho-cleavage of the aromatic ring of protocatechuate.

Signaling Pathway: Protocatechuate to this compound

The Catechol Branch of the this compound Pathway

The catechol branch is responsible for the degradation of aromatic compounds that are metabolized to catechol. This pathway also proceeds via ortho-cleavage of the aromatic ring.

Signaling Pathway: Catechol to this compound

Conversion of this compound to TCA Cycle Intermediates

Both branches converge at the formation of this compound, which is then activated and cleaved to enter the central metabolism.

Signaling Pathway: this compound to Acetyl-CoA and Succinyl-CoA

Quantitative Data on Key Enzymes

The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize the available kinetic data for key enzymes in the pathway.

Table 1: Kinetic Parameters of Enzymes in the Protocatechuate Branch

| Enzyme | Organism | Substrate | Km (μM) | Vmax (U/mg) | kcat (s-1) | Optimal pH |

| Protocatechuate 3,4-dioxygenase | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate | 21 | 44.8 | - | 9.5[3] |

| 3-Carboxy-cis,cis-muconate cycloisomerase | Neurospora crassa | 3-Carboxy-cis,cis-muconate | - | - | - | - |

| 4-Carboxymuconolactone decarboxylase | Pseudomonas putida | 4-Carboxymuconolactone | - | - | - | - |

Table 2: Kinetic Parameters of Enzymes in the Catechol Branch

| Enzyme | Organism | Substrate | Km (μM) | Vmax (U/mg) | kcat (s-1) | Optimal pH |

| Catechol 1,2-dioxygenase | Stenotrophomonas maltophilia KB2 | Catechol | 12.8 | 1218.8 | - | 8.0[4] |

| Catechol 1,2-dioxygenase | Paracoccus sp. MKU1 | Catechol | 12.89 | 310.1 | 199.5 | 7.6[5] |

| Catechol 1,2-dioxygenase | Blastobotrys raffinosifermentans | Catechol | 4 | - | 15.6 | 7.5[6] |

| Muconate cycloisomerase | Pseudomonas putida | cis,cis-Muconate | - | - | - | - |

| Muconolactone isomerase | Pseudomonas putida | (+)-Muconolactone | - | - | - | - |

Table 3: Kinetic Parameters of Enzymes in the Common Pathway

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (min-1) | Optimal pH |

| This compound enol-lactone hydrolase | - | This compound enol-lactone | - | - | - | - |

| This compound:succinyl-CoA transferase | Pseudomonas sp. strain B13 | This compound | 0.4 | - | - | 8.4 |

| This compound:succinyl-CoA transferase | Pseudomonas sp. strain B13 | Succinyl-CoA | 0.2 | - | - | 8.4 |

| 3-Oxoadipyl-CoA thiolase | Pseudomonas sp. strain B13 | 3-Oxoadipyl-CoA | 0.15 | - | 470 | 7.8 |

| 3-Oxoadipyl-CoA thiolase | Pseudomonas sp. strain B13 | CoA | 0.01 | - | 470 | 7.8 |

Experimental Protocols

Accurate measurement of enzyme activities and pathway intermediates is essential for studying the this compound pathway. The following section provides detailed methodologies for key experiments.

Experimental Workflow: Enzyme Purification and Kinetic Analysis

References

- 1. The reaction of oxygen with protocatechuate 3,4-dioxygenase from Pseudomonas putida. Characterization of a new oxygenated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Key Enzymes in 3-Oxoadipate Metabolism: Transferases and Thiolases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two critical enzyme classes—transferases and thiolases—involved in the 3-oxoadipate pathway, a central metabolic route for the degradation of aromatic compounds by various microorganisms. A thorough understanding of these enzymes is pivotal for applications in bioremediation, metabolic engineering, and as potential targets for novel drug development.

Introduction to the this compound Pathway

The this compound pathway, also known as the β-ketoadipate pathway, is a convergent catabolic route that funnels a wide range of aromatic compounds, derived from lignin (B12514952) and environmental pollutants, into the tricarboxylic acid (TCA) cycle. The pathway proceeds through two main branches, the catechol branch and the protocatechuate branch, which converge on the formation of this compound (β-ketoadipate). The final steps of this pathway involve the activation of this compound to its coenzyme A (CoA) thioester, followed by thiolytic cleavage to yield acetyl-CoA and succinyl-CoA, which are central metabolites. The two key enzymes mediating these final steps are this compound CoA-transferase and 3-oxoadipyl-CoA thiolase.

Key Enzymes: Transferases and Thiolases

This compound CoA-transferase (EC 2.8.3.6)

This compound CoA-transferase, also known as β-ketoadipate:succinyl-CoA transferase, catalyzes the reversible transfer of a CoA moiety from succinyl-CoA to this compound, forming 3-oxoadipyl-CoA and succinate. This activation step is crucial for preparing the C6 dicarboxylate for subsequent cleavage.

Reaction: Succinyl-CoA + this compound ⇌ Succinate + 3-Oxoadipyl-CoA

3-Oxoadipyl-CoA Thiolase (EC 2.3.1.174)

3-Oxoadipyl-CoA thiolase, also known as β-ketoadipyl-CoA thiolase, carries out the final step of the pathway. It catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA, using a free CoA molecule, to produce acetyl-CoA and succinyl-CoA.

Reaction: 3-Oxoadipyl-CoA + CoA ⇌ Acetyl-CoA + Succinyl-CoA

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound CoA-transferase and 3-oxoadipyl-CoA thiolase from characterized prokaryotic systems. Data for these specific enzymes in eukaryotes is less well-defined.

Table 1: Properties of this compound CoA-transferase

| Property | Pseudomonas knackmussii (strain B13) | Helicobacter pylori 26695 |

| Native Molecular Mass | 115,000 ± 5,000 Da[1] | - |

| Subunit Composition | Heterotetramer (A₂B₂)[1] | Complex of subunit A and B[2] |

| Subunit A Mass | 32,900 Da[1] | - |

| Subunit B Mass | 27,000 Da[1] | - |

| Optimal pH | 8.4[1][3] | - |

| Kcat | 1,430 min⁻¹[4] | - |

| Specific Activity | 23.9 U/mg[4] | - |

| Kₘ (this compound) | 0.4 mM[1][3] | - |

| Kₘ (Succinyl-CoA) | 0.2 mM[1][3] | - |

Table 2: Properties of 3-Oxoadipyl-CoA Thiolase

| Property | Pseudomonas knackmussii (strain B13) | Pseudomonas putida KT2440 | Escherichia coli |

| Native Molecular Mass | 162,000 ± 5,000 Da[1] | Tetramer[5] | - |

| Subunit Composition | Homotetramer (A₄)[1] | Tetramer[5] | - |

| Subunit Mass | 42,000 Da[1] | - | - |

| Optimal pH | 7.8[1] | - | - |

| Kcat | 470 min⁻¹ | - | - |

| Kₘ (3-Oxoadipyl-CoA) | 0.15 mM[1] | - | - |

| Kₘ (CoA) | 0.01 mM[1] | - | - |

Genetic Regulation

The expression of the genes encoding the transferase and thiolase is tightly regulated to ensure efficient catabolism of aromatic compounds. In Pseudomonas putida, these genes are part of the pca (protocatechuate catabolism) and cat (catechol catabolism) gene clusters.

-

CatR: The cat genes, which are involved in the catechol branch of the pathway, are regulated by the LysR-type transcriptional regulator CatR.[4][9][10] The catBC operon is induced by cis,cis-muconate (B1241781), an intermediate of the catechol branch, in a CatR-dependent manner.[4][9][10]

Structural Insights

This compound CoA-transferase

3-Oxoadipyl-CoA Thiolase

The crystal structure of β-ketoadipyl-CoA thiolase (PcaF) from Pseudomonas putida has been determined, revealing important features that distinguish degradative and biosynthetic thiolases.[5][9][10] The enzyme is a tetramer with a long tunnel-like active site that can accommodate long-chain acyl-CoA substrates.[5][10] A unique "covering loop," exclusive to degradative thiolases, plays a role in determining the length of this tunnel and substrate binding.[5][10] The active site contains a catalytic triad (B1167595) of cysteine, histidine, and another histidine or asparagine residue.

Experimental Protocols

Purification of this compound CoA-transferase from Pseudomonas sp. strain B13

This protocol is based on established methods for the purification of this compound:succinyl-CoA transferase.[1][11]

Materials:

-

Pseudomonas sp. strain B13 cells grown on a mineral medium with 3-chlorobenzoate (B1228886) as the carbon source.

-

Buffer A: 100 mM Tris-HCl, pH 7.0, containing 0.5 mM dithiothreitol (B142953) (DTT).

-

Buffer B: 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl₂.

-

Buffer C: 20 mM Tris-HCl, pH 8.0.

-

Phenyl-Sepharose, Mono Q, and Superose 6 chromatography columns.

Procedure:

-

Cell Lysis: Resuspend cell paste in Buffer A and lyse by sonication or French press. Centrifuge to obtain a crude cell extract.

-

Heat Treatment: Heat the crude extract to 59°C for 15 minutes. Centrifuge to remove precipitated proteins.[11]

-

Phenyl-Sepharose Chromatography (Hydrophobic Interaction): Load the supernatant onto a Phenyl-Sepharose column equilibrated with Buffer B containing 1 M (NH₄)₂SO₄. Elute with a decreasing gradient of (NH₄)₂SO₄ in Buffer B.[11]

-

Mono Q Chromatography (Anion Exchange): Dialyze the active fractions against Buffer C and load onto a Mono Q column. Elute with a linear gradient of NaCl in Buffer C.[11]

-

Superose 6 Chromatography (Size Exclusion): Concentrate the active fractions and apply to a Superose 6 column equilibrated with a suitable buffer containing NaCl. Elute with the same buffer.[11]

-

Purity Check: Assess purity by SDS-PAGE.

Spectrophotometric Assay for this compound CoA-transferase Activity

This assay measures the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex, which absorbs light at 305 nm.[4][12][13]

Materials:

-

Tris-HCl buffer (e.g., 35 mM, pH 8.4)

-

MgCl₂ (e.g., 25 mM)

-

This compound (e.g., 0.4 mM)

-

Succinyl-CoA (e.g., 0.2 mM)

-

Enzyme preparation (purified or cell-free extract)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 1 mL reaction mixture containing Tris-HCl buffer, MgCl₂, and this compound in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding succinyl-CoA and the enzyme sample.

-

Immediately monitor the increase in absorbance at 305 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Purification of 3-Oxoadipyl-CoA Thiolase from Pseudomonas sp. strain B13

This protocol is based on established methods for the purification of 3-oxoadipyl-CoA thiolase.[1]

Materials:

-

Pseudomonas sp. strain B13 crude cell extract.

-

Buffer A2: 25 mM Tris-HCl, pH 7.0, containing 0.5 mM DTT.

-

DEAE-Sepharose, Blue 3GA-agarose, and Reactive Brown-agarose chromatography columns.

Procedure:

-

DEAE-Sepharose Chromatography: Apply the crude extract to a DEAE-Sepharose column equilibrated with Buffer A2. Elute with a linear gradient of KCl in Buffer A2.[8]

-

Blue 3GA-Agarose Chromatography: Apply the active fractions to a Blue 3GA-agarose column and elute with a salt gradient.

-

Reactive Brown-Agarose Chromatography: Further purify the active fractions on a Reactive Brown-agarose column.

-

Purity Check: Assess purity by SDS-PAGE.

Spectrophotometric Assay for 3-Oxoadipyl-CoA Thiolase Activity

This assay measures the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex upon the addition of Coenzyme A.[12][13]

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

MgCl₂ (e.g., 25 mM)

-

3-Oxoadipyl-CoA (e.g., 0.15 mM)

-

Coenzyme A (CoA) (e.g., 0.01 mM)

-

Enzyme preparation (purified or cell-free extract)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and MgCl₂.

-

Add 3-oxoadipyl-CoA to the mixture. This can be synthesized in situ using purified this compound CoA-transferase, succinyl-CoA, and this compound.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding CoA and the thiolase enzyme sample.

-

Immediately monitor the decrease in absorbance at 305 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizations

This compound Pathway Signaling

Caption: The final steps of the this compound pathway.

Experimental Workflow for Enzyme Characterization